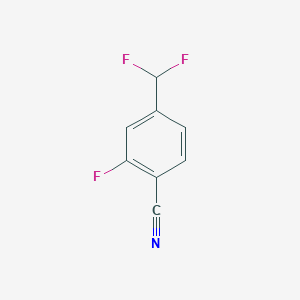

4-(Difluoromethyl)-2-fluorobenzonitrile

Description

Properties

CAS No. |

1261825-83-5 |

|---|---|

Molecular Formula |

C8H4F3N |

Molecular Weight |

171.12 g/mol |

IUPAC Name |

4-(difluoromethyl)-2-fluorobenzonitrile |

InChI |

InChI=1S/C8H4F3N/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-3,8H |

InChI Key |

HAHQUSRNORILMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Fluorination of Chlorinated Benzonitrile Precursors

One common synthetic route involves nucleophilic aromatic substitution (SNAr) of chlorinated benzonitrile derivatives with fluoride sources such as potassium fluoride (KF) under elevated temperatures and in polar aprotic solvents like dimethyl sulfoxide (DMSO). For example, 4-chloro-2-nitrobenzonitrile can be converted to 4-chloro-2-fluorobenzonitrile in high yields (up to 95%) by reaction with KF in the presence of phase transfer catalysts such as tetraphenylphosphonium bromide at 130°C for 0.5 to 2 hours. This method is effective for introducing fluorine atoms ortho to the nitrile group.

Table 1. Typical Reaction Conditions and Yields for Fluorination of Chlorinated Benzonitriles

| Starting Material | Fluoride Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 4-Chloro-2-nitrobenzonitrile | KF | Tetraphenylphosphonium bromide | DMSO | 130 | 0.5 | 95 | High conversion, rapid reaction |

| 4-Chloro-2-nitromethylbenzoate | KF | Tetraphenylphosphonium bromide | DMSO | 130 | 26 | 46 (isolated) | Partial conversion, longer time |

This fluorination step is often followed by reduction or further functionalization to introduce the difluoromethyl group at the 4-position.

Difluoromethylation via Sulfur Fluoride Reagents

A more direct method to obtain 4-(Difluoromethyl)-2-fluorobenzonitrile involves the difluoromethylation of 4-fluoro-3-formylbenzonitrile using specialized sulfur fluoride reagents such as (bis-(2-methoxyethyl)amino)sulfur trifluoride. This reagent facilitates the conversion of aldehyde groups to difluoromethyl groups under mild conditions (room temperature, 6 hours) in dichloromethane solvent.

4-fluoro-3-formylbenzonitrile + (bis-(2-methoxyethyl)amino)sulfur trifluoride → 4-(Difluoromethyl)-2-fluorobenzonitrile

- Starting material: 4-fluoro-3-formylbenzonitrile (300 mg)

- Reagent: 2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-lambda4-sulfanyl)ethanamine (757 mg)

- Solvent: Dichloromethane (7 mL)

- Temperature: 20°C

- Time: 6 hours

- Workup: Saturated aqueous NaHCO3 extraction, drying over MgSO4

- Purification: Silica gel column chromatography (n-hexane:EtOAc gradient)

Yield: 174 mg of product as a colorless liquid.

This method offers a selective and efficient route to introduce the difluoromethyl group directly onto a fluorinated aromatic nitrile, avoiding harsher conditions and longer reaction times associated with other fluorination methods.

Alternative Fluorination and Functional Group Interconversion Routes

Other methods reported for related fluorinated benzonitriles include:

Conversion of 2-chlorobenzonitrile to 2-fluorobenzonitrile using potassium fluoride in high boiling solvents such as sulfolane or tetramethylene sulfone, often requiring long reflux times (up to 24-30 hours).

Preparation of 2-fluorobenzonitrile from 2-cyanobenzenesulfonyl chloride via reaction with alkali metal fluoride at elevated temperatures (170-250°C).

Though these methods focus on the monofluorinated benzonitrile core, they provide foundational chemistry applicable to the synthesis of difluoromethyl-substituted analogs by further functional group transformations.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic aromatic substitution | 4-chloro-2-nitrobenzonitrile | KF, tetraphenylphosphonium bromide, DMSO, 130°C | 0.5–26 h | Up to 95 | High yield, straightforward | Requires elevated temperature and phase transfer catalyst |

| Difluoromethylation with sulfur fluoride reagent | 4-fluoro-3-formylbenzonitrile | (bis-(2-methoxyethyl)amino)sulfur trifluoride, DCM, 20°C | 6 h | Moderate (approx. 58% theoretical) | Mild conditions, direct difluoromethylation | Specialized reagent, moderate yield |

| Fluoride substitution on chlorobenzonitrile | 2-chlorobenzonitrile | KF, sulfolane or tetramethylene sulfone, reflux | 24–30 h | Variable | Established chemistry | Long reaction time, expensive starting materials |

Summary Table of Key Spectroscopic Data for Product Confirmation

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-fluorobenzonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Difluorocarbene Reagents: For difluoromethylation reactions.

Transition Metal Catalysts: Such as palladium or copper for cross-coupling reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzonitriles, while cross-coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds, including 4-(Difluoromethyl)-2-fluorobenzonitrile, play a crucial role in drug discovery due to their unique physicochemical properties. The incorporation of fluorine can enhance the metabolic stability and bioavailability of pharmaceutical agents.

Case Study: Antiviral Agents

Research has indicated that fluorinated compounds can be effective against viral infections. For instance, the use of fluorinated benzamides has been explored for their antiviral properties, potentially paving the way for new treatments against diseases like influenza and HIV . The structural modifications provided by 4-(Difluoromethyl)-2-fluorobenzonitrile may lead to the development of novel antiviral agents with improved efficacy.

Synthesis of Fluorinated Intermediates

4-(Difluoromethyl)-2-fluorobenzonitrile serves as a valuable intermediate in the synthesis of various fluorinated compounds. Its reactivity allows for the introduction of difluoromethyl groups into different molecular frameworks.

Synthetic Pathways

Recent studies have demonstrated efficient methods for synthesizing difluoromethyl-containing compounds using 4-(Difluoromethyl)-2-fluorobenzonitrile as a starting material. For example, its application in nucleophilic difluoromethylation reactions has been reported, leading to the formation of complex molecules that could serve as precursors for pharmaceuticals .

Materials Science

In materials science, the unique properties of fluorinated compounds are exploited to enhance material performance. 4-(Difluoromethyl)-2-fluorobenzonitrile can be utilized in developing advanced materials with tailored properties such as increased thermal stability and chemical resistance.

Application in Coatings and Polymers

Fluorinated compounds are known for their low surface energy, making them ideal candidates for coatings that require hydrophobicity and oleophobicity. The integration of 4-(Difluoromethyl)-2-fluorobenzonitrile into polymer matrices could lead to the creation of high-performance coatings suitable for various industrial applications.

Chemical Reactivity and Transformations

The compound's reactivity allows it to participate in various chemical transformations, making it a versatile building block in organic synthesis.

Reactivity Studies

Recent investigations have focused on the nucleophilic substitution reactions involving 4-(Difluoromethyl)-2-fluorobenzonitrile. These reactions have shown promise in generating new fluorinated derivatives that could have significant implications in drug development and materials chemistry .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of antiviral agents and other pharmaceuticals | Enhanced metabolic stability and bioavailability |

| Synthesis of Intermediates | Used as a precursor for difluoromethyl-containing compounds | Efficient synthesis pathways reported |

| Materials Science | Development of advanced coatings and polymers | Improved hydrophobicity and chemical resistance |

| Chemical Reactivity | Participation in nucleophilic substitution reactions | Generation of new fluorinated derivatives |

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, allowing the compound to mimic the behavior of these functional groups in biological systems. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-Fluorobenzonitrile Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., -CF₂H, -OCF₂H):

Difluoromethyl and difluoromethoxy groups enhance metabolic stability by reducing oxidative degradation. The -OCF₂H group in 4-(Difluoromethoxy)-2-fluorobenzonitrile increases lipophilicity (logP ≈ 2.1), improving membrane permeability . - Aromatic Substituents (e.g., 4-fluorophenyl):

Compounds like 2-Fluoro-4-(4-fluorophenyl)benzonitrile exhibit extended π-conjugation, enhancing binding affinity to hydrophobic pockets in target proteins . - Heterocyclic Substituents (e.g., pyrazole): The pyrazole-containing analog in demonstrates potent GLUT1 inhibition (IC₅₀ = 12 nM), attributed to hydrogen bonding and steric interactions with the target .

Biological Activity

4-(Difluoromethyl)-2-fluorobenzonitrile is an organic compound that has gained attention in medicinal chemistry due to its structural features, which suggest potential biological activity. Its molecular formula is C8H5F3N, characterized by a difluoromethyl group and a fluorine atom attached to a benzonitrile framework. This unique arrangement enhances its lipophilicity, making it a candidate for various pharmaceutical applications.

Structural Characteristics

The presence of multiple fluorine atoms in 4-(Difluoromethyl)-2-fluorobenzonitrile contributes to its increased metabolic stability and improved pharmacokinetic properties, such as absorption and distribution in biological systems. The nitrile functional group further enhances its chemical reactivity, allowing for interactions with biological targets.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including enzyme inhibition and receptor modulation. Preliminary studies suggest that 4-(Difluoromethyl)-2-fluorobenzonitrile may interact with specific enzymes or receptors, influencing their activity. However, detailed investigations are necessary to fully elucidate these interactions and their implications for drug development.

Comparative Analysis of Similar Compounds

The table below summarizes key structural features and potential biological activities of compounds related to 4-(Difluoromethyl)-2-fluorobenzonitrile:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Difluoromethyl)-2-fluorobenzonitrile | C8H5F3N | Difluoromethyl and fluorine substituents |

| 5-(Trifluoromethyl)-2-fluorobenzonitrile | C8H5F3N | Contains a trifluoromethyl group; higher lipophilicity |

| 5-(Difluoromethyl)-2-chlorobenzonitrile | C8H6ClF2N | Chlorine atom instead of fluorine; different reactivity profile |

| 5-(Difluoromethyl)-2-bromobenzonitrile | C8H6BrF2N | Bromine atom introduces different electronic properties |

Compared to these compounds, 4-(Difluoromethyl)-2-fluorobenzonitrile stands out due to the combination of both difluoromethyl and fluorine substituents on the benzonitrile core, enhancing its stability and potential biological activity.

Case Studies on Biological Activity

Recent studies have focused on the biological effects of fluorinated compounds, particularly in cancer therapeutics. For instance, research on halogenated derivatives of 2-deoxy-d-glucose (2-DG) has shown significant cytotoxic effects in glioblastoma multiforme (GBM) cells. These derivatives inhibit hexokinase activity more effectively than 2-DG itself, suggesting that similar modifications could enhance the efficacy of compounds like 4-(Difluoromethyl)-2-fluorobenzonitrile in targeting metabolic pathways in cancer treatment .

Q & A

Q. What are the optimized synthetic routes for 4-(Difluoromethyl)-2-fluorobenzonitrile, and how do reaction conditions influence yield and purity?

The synthesis of 4-(Difluoromethyl)-2-fluorobenzonitrile can be achieved via Wittig-type olefination or nucleophilic fluorination. Key considerations include:

- Reagent selection : Potassium 2-bromo-2,2-difluoroacetate for introducing difluoromethyl groups, with triphenylphosphine as a catalyst .

- Temperature control : Exothermic reactions require internal temperature monitoring to prevent side reactions .

- Safety protocols : Use of bubblers to manage gas release during decarboxylation steps .

Controlled conditions (e.g., anhydrous solvents, inert atmosphere) improve yields (>70%) and reduce byproducts like unreacted intermediates .

Q. What spectroscopic techniques are most effective for characterizing 4-(Difluoromethyl)-2-fluorobenzonitrile?

Key methods include:

- NMR : NMR detects fluorine environments (δ ≈ -110 to -120 ppm for CF groups) .

- IR : Stretching vibrations for C≡N (~2220 cm) and C-F (~1150 cm) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (187.121 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves spatial arrangement of the difluoromethyl and nitrile groups .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

- Thermal stability : Decomposition occurs above 150°C, requiring low-temperature storage (<4°C) for long-term stability .

- pH sensitivity : Hydrolysis of the nitrile group occurs in strongly acidic/basic conditions (pH <2 or >10), necessitating neutral buffers in biological assays .

- Light sensitivity : UV exposure accelerates degradation; amber glassware is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation when using different fluorinating agents?

Discrepancies arise from reagent purity, solvent polarity, and competing reaction pathways. Mitigation strategies include:

- Byproduct analysis : LC-MS or GC-MS to identify impurities (e.g., dehalogenated intermediates) .

- Reaction optimization : Screen fluorinating agents (e.g., Selectfluor vs. DAST) to balance reactivity and selectivity .

- Computational modeling : DFT calculations predict energy barriers for fluorination steps, guiding reagent choice .

Q. What in silico modeling approaches predict the compound’s interaction with biological targets, and how do fluorine substituents influence binding affinity?

- Docking simulations : Tools like AutoDock Vina assess binding modes to enzymes (e.g., cytochrome P450) .

- Fluorine effects : The difluoromethyl group enhances lipophilicity (logP ≈ 2.5) and stabilizes protein interactions via C-F···H-N hydrogen bonds .

- MD simulations : Reveal conformational dynamics of the compound in binding pockets over nanosecond timescales .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?

- Synthetic complexity : Introducing substituents (e.g., methyl, methoxy) requires regioselective functionalization without altering the difluoromethyl group .

- Bioactivity assays : Fluorine’s electronegativity masks steric effects, complicating SAR interpretation .

- Key modifications : 2-Fluoro substitution improves metabolic stability, while 4-cyano enhances target affinity .

Q. How do advanced analytical techniques like LC-HRMS and 19F NMR aid in detecting degradation products?

- LC-HRMS : Identifies trace degradation products (e.g., hydrolyzed nitrile to carboxylic acid) with ppm-level accuracy .

- NMR : Monitors fluorine environment changes during degradation (e.g., CF to CF oxidation) .

- Isotopic labeling : -labeled nitrile groups track degradation pathways in metabolic studies .

Q. What are the mechanistic pathways for nucleophilic substitution reactions involving the difluoromethyl group?

- SN2 mechanisms : Fluoride displacement by amines or thiols under basic conditions (e.g., KCO/DMF) .

- Radical pathways : TEMPO-mediated reactions stabilize intermediates during difluoromethyl group transfer .

- Catalytic systems : Pd/Cu catalysts enable cross-coupling with aryl halides, retaining stereochemical integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.